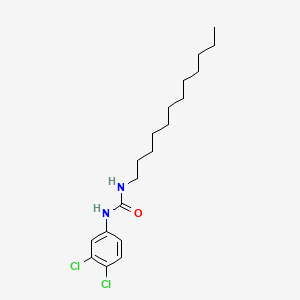![molecular formula C17H15Cl3N2O3 B11985969 2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)
2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE is a synthetic organic compound It is characterized by the presence of multiple chlorinated aromatic rings and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE typically involves the following steps:
Formation of 2,4-Dichlorobenzoic Acid: This can be achieved through the chlorination of benzoic acid.
Synthesis of 4-Chloro-3,5-Dimethylphenoxyacetic Acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoic acid with 4-chloro-3,5-dimethylphenoxyacetic acid hydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group.
Reduction: Reduction reactions can occur, potentially converting the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Biological Activity: The compound may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use as a lead compound in the development of new therapeutic agents.
Industry
Agriculture: Possible applications as a herbicide or pesticide due to its chemical structure.
Mecanismo De Acción
The mechanism of action of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzoic Acid: A precursor in the synthesis of the compound.
4-Chloro-3,5-Dimethylphenoxyacetic Acid: Another precursor.
Hydrazides: A class of compounds with similar functional groups.
Uniqueness
The uniqueness of 2,4-DICHLORO-BENZOIC ACID N’-((4-CHLORO-3,5-DIMETHYL-PHENOXY)-ACETYL)-HYDRAZIDE lies in its specific combination of functional groups and aromatic rings, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H15Cl3N2O3 |
|---|---|
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2,4-dichloro-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-9-5-12(6-10(2)16(9)20)25-8-15(23)21-22-17(24)13-4-3-11(18)7-14(13)19/h3-7H,8H2,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
MJHDVULYBGGQFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)
![N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11985906.png)
![5-(3-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985917.png)
![Pentyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11985920.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)
